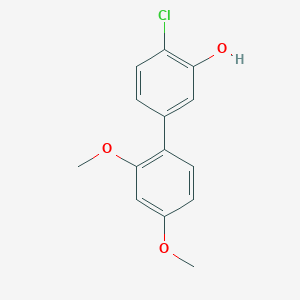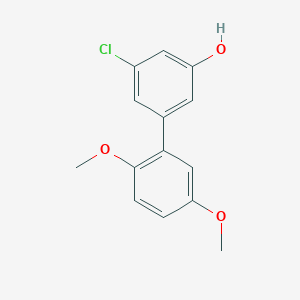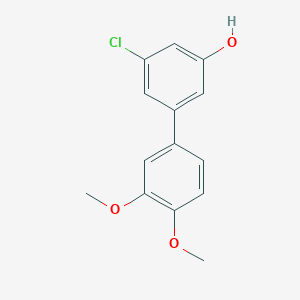
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol (5-CFP-3-CP) is an organic compound that has been widely used in scientific research due to its unique properties and potential applications. 5-CFP-3-CP is a white crystalline powder with a molecular weight of 206.59 g/mol and a melting point of 131-133°C. It is soluble in water, ethanol, and methanol and has a purity of 95%.
Wirkmechanismus
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% are not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the enzyme COX-2. In addition, it has been shown to reduce the levels of nitric oxide, which is involved in the regulation of blood pressure and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments is its availability and relatively low cost. It is also relatively easy to synthesize and can be used as a reactant in the synthesis of various compounds and pharmaceuticals. However, there are some limitations to using 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments. For example, its mechanism of action is not fully understood and its effects on humans and other animals have not been studied extensively.
Zukünftige Richtungen
The potential future directions for 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% include further research into its mechanism of action, its effects on humans and other animals, and its potential applications in the pharmaceutical and chemical industries. In addition, further research into its synthesis and potential uses in laboratory experiments could lead to improved methods of synthesis and better understanding of its potential applications. Finally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments.
Synthesemethoden
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% can be synthesized from 3-chlorophenol and 5-fluoro-2-hydroxybenzaldehyde via a multi-step synthesis process. The first step involves the condensation of 3-chlorophenol with 5-fluoro-2-hydroxybenzaldehyde to form 5-fluoro-2-hydroxybenzylchloride. The second step involves the hydrolysis of 5-fluoro-2-hydroxybenzylchloride in the presence of an acid catalyst to form 5-(3-carboxy-5-fluorophenyl)-3-chlorophenol.
Wissenschaftliche Forschungsanwendungen
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% has been studied extensively for its potential applications in scientific research. It has been used as a reactant in the synthesis of various compounds, including 5-fluoro-2-hydroxybenzaldehyde, 5-fluoro-2-hydroxybenzylchloride, and 5-fluoro-2-hydroxybenzyl alcohol. It has also been used as a reactant in the synthesis of various pharmaceuticals, such as clopidogrel, a platelet aggregation inhibitor. 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXIMBGFQOQQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686061 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-32-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














